molecular formula C15H17N3O3 B2599274 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide CAS No. 1396567-15-9

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide

Cat. No.: B2599274
CAS No.: 1396567-15-9
M. Wt: 287.319
InChI Key: GMJDBUTYGLWLLC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a methoxypyrimidinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 6-methoxypyrimidine-4-amine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 6-methoxypyrimidine-4-amine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic or pyrimidinyl derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of phenolic or pyrimidinyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    3-(4-methoxyphenyl)-N-(6-methoxyquinolin-4-yl)propanamide: Contains a quinolinyl group, offering different electronic properties.

Uniqueness

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide is unique due to the presence of both methoxyphenyl and methoxypyrimidinyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-12-6-3-11(4-7-12)5-8-14(19)18-13-9-15(21-2)17-10-16-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJDBUTYGLWLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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